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molecular formula C9H12O2 B1215183 2-Phenoxypropanol CAS No. 4169-04-4

2-Phenoxypropanol

Cat. No. B1215183
M. Wt: 152.19 g/mol
InChI Key: LOJHHQNEBFCTQK-UHFFFAOYSA-N
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Patent
US04182776

Procedure details

To 200 ml of one molar borohydride in tetrahydrofuran chilled in an ice bath under nitrogen is added dropwise with stirring 24.9 g of 2-phenoxypropionic acid in 100 ml of dry tetrahydrofuran over 25 minutes. The mixture is allowed to stand at room temperature for 23 hours and is poured onto ice. After standing, the mixture is extracted with dichloromethane and the extracts dried (magnesium sulfate) and concentrated under vacuum to give the product as a yellow oil.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[O:2]([CH:9]([CH3:13])[C:10](O)=[O:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O1CCCC1>[O:2]([CH:9]([CH3:13])[CH2:10][OH:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[BH4-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.9 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(C(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182776

Procedure details

To 200 ml of one molar borohydride in tetrahydrofuran chilled in an ice bath under nitrogen is added dropwise with stirring 24.9 g of 2-phenoxypropionic acid in 100 ml of dry tetrahydrofuran over 25 minutes. The mixture is allowed to stand at room temperature for 23 hours and is poured onto ice. After standing, the mixture is extracted with dichloromethane and the extracts dried (magnesium sulfate) and concentrated under vacuum to give the product as a yellow oil.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[O:2]([CH:9]([CH3:13])[C:10](O)=[O:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O1CCCC1>[O:2]([CH:9]([CH3:13])[CH2:10][OH:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[BH4-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.9 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(C(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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